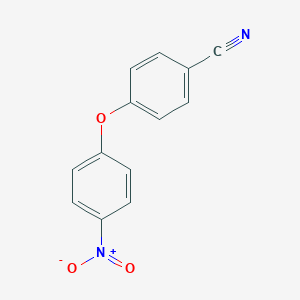

4-(4-Nitrophenoxy)benzonitrile

Descripción general

Descripción

4-(4-Nitrophenoxy)benzonitrile is a chemical compound with the molecular formula C13H8N2O3. It is a yellow crystalline powder that belongs to the family of benzonitriles. This compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 4-(4-Nitrophenoxy)benzonitrile typically involves the reaction of 4-nitrophenol with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Nitrophenoxy)benzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines to form corresponding amides.

Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidizing conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, base (e.g., sodium hydroxide).

Oxidation: Strong oxidizing agents (e.g., potassium permanganate).

Major Products:

Reduction: 4-(4-Aminophenoxy)benzonitrile.

Substitution: Various amides depending on the nucleophile used.

Oxidation: Quinones and other oxidized derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 4-(4-Nitrophenoxy)benzonitrile serves as an important intermediate for synthesizing complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating new compounds with potential applications in pharmaceuticals and materials science.

Key Reactions :

- Substitution Reactions : The nitro group can be substituted with other functional groups, enhancing the compound's utility in organic synthesis.

- Reduction Reactions : The nitro group can be reduced to an amino group, leading to derivatives with different biological activities.

Biology

The biological activity of this compound has been explored in several studies, particularly regarding its interaction with enzymes and cellular pathways.

- Nitrilase Interaction : This compound interacts with nitrilases, enzymes that catalyze the hydrolysis of nitriles into carboxylic acids. Such interactions can lead to the formation of 4-nitrobenzoic acid, indicating its role in metabolic pathways .

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity by inhibiting specific viral replication processes.

Industrial Applications

In industry, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique properties allow it to function effectively as a corrosion inhibitor for metals in acidic environments due to its ability to adsorb onto metal surfaces .

Case Study 1: Synthesis and Application in Drug Development

A study explored the synthesis of various derivatives of this compound aimed at enhancing biological activity against specific diseases. The synthesized compounds were tested for their efficacy in inhibiting enzyme activity related to disease pathways, showcasing the potential for developing new therapeutic agents.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of this compound revealed its persistence in ecosystems. Studies indicated that while it is not highly toxic to humans, its ecological effects necessitate careful monitoring due to its potential bioaccumulation .

Mecanismo De Acción

The mechanism of action of 4-(4-Nitrophenoxy)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in cellular processes. The pathways involved often depend on the specific application and the target enzyme or protein .

Comparación Con Compuestos Similares

Comparison: 4-(4-Nitrophenoxy)benzonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to its analogs. For example, the nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. This makes this compound a versatile intermediate in organic synthesis .

Actividad Biológica

4-(4-Nitrophenoxy)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, which is known to enhance the biological activity of various compounds. The molecular formula for this compound is C13H10N2O3, and its structure can be represented as follows:

The nitro group (–NO₂) is a significant pharmacophore that contributes to the compound's biological properties, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitro compounds, including this compound. The presence of the nitro group enables these compounds to induce oxidative stress in microbial cells, leading to cell death. A review of various nitro compounds indicates that they exhibit broad-spectrum activity against bacteria, fungi, and parasites due to their ability to disrupt cellular processes through redox reactions .

Table 1: Antimicrobial Efficacy of Nitro Compounds

Anticancer Activity

The anticancer potential of this compound has also been investigated. Nitro compounds are known for their ability to interfere with DNA synthesis and induce apoptosis in cancer cells. In vitro studies have demonstrated that derivatives of benzonitrile can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis .

Case Study: Anticancer Effects

A study focusing on similar nitro compounds revealed that modifications to their structure could significantly enhance their anticancer efficacy. For instance, derivatives with multiple nitro groups showed increased potency against prostate cancer cells by affecting multiple oncogenic pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Oxidative Stress Induction : The nitro group generates reactive oxygen species (ROS), leading to oxidative damage in microbial and cancer cells.

- DNA Interaction : Nitro compounds can intercalate into DNA strands, disrupting replication and transcription processes.

- Cell Membrane Disruption : By altering the permeability of microbial cell membranes, these compounds can cause leakage of essential cellular components.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(4-Nitrophenoxy)benzonitrile?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 4-hydroxybenzonitrile and nitro-substituted aryl halides (e.g., 4-chloronitrobenzene or 4-fluoronitrobenzene) under basic conditions. Catalytic potassium carbonate in dimethylformamide (DMF) at 120–140°C for 6–12 hours yields 70–85% efficiency .

- Advanced Variations : Visible-light-mediated protocols using Ru(bpy)3Cl2 as a photocatalyst enable greener synthesis at room temperature, reducing energy consumption and byproduct formation .

Q. How is this compound characterized structurally?

- Analytical Workflow :

- FT-IR : Confirm nitrile (C≡N) stretch at ~2225 cm⁻¹ and nitro (NO₂) asymmetric stretching at 1520 cm⁻¹.

- NMR : ¹H NMR (DMSO-d6) shows aromatic protons as doublets (δ 8.2–7.5 ppm, J = 8–9 Hz) and ¹³C NMR confirms nitrile carbon at ~115 ppm .

- XRD : Crystallographic data (if available) validate the dihedral angle between aromatic rings (~45°), influencing electronic conjugation .

Q. What safety protocols are critical for handling this compound?

- Hazard Mitigation :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in amber glass containers at 4°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How do solvent polarity and substituents affect the compound’s electronic properties?

- Mechanistic Insight : The nitrile and nitro groups create a strong electron-withdrawing effect, making the compound a π-deficient system. Solvatochromic studies in DMSO vs. toluene reveal redshifted UV-Vis absorption (λmax ~320 nm to ~345 nm) due to increased polarity stabilizing the excited state .

- Experimental Design : Use time-resolved fluorescence spectroscopy to measure intramolecular charge transfer (ICT) dynamics. For example, twisted intramolecular charge-transfer (TICT) states form in polar solvents, reducing fluorescence quantum yield by 40% compared to nonpolar media .

Q. What strategies resolve contradictions in reported reaction yields for SNAr synthesis?

- Troubleshooting Framework :

- Validation : Use LC-MS to detect side products (e.g., hydrolysis to 4-nitrophenol) and adjust reaction time or stoichiometry.

Q. Can this compound serve as a precursor for functional materials?

- Research Applications :

- Liquid Crystals : Nitrile groups enhance dipole-dipole interactions; derivatives with alkyl chains (e.g., 4-(trans-4-pentylcyclohexyl)benzonitrile) exhibit nematic mesophases .

- Pharmaceutical Intermediates : Nitro-to-amine reduction (H₂/Pd-C) yields 4-(4-aminophenoxy)benzonitrile, a scaffold for kinase inhibitors .

- Stability Note : The nitro group is prone to reduction under acidic conditions; stabilize intermediates with Boc protection .

Q. Data Contradictions & Validation

- Synthetic Efficiency : Visible-light methods ( ) claim 90% yields, but traditional SNAr ( ) reports 70–85%. Cross-validate with controlled light intensity (e.g., 450 nm LED vs. broad-spectrum lamps).

- Safety Data : While classifies the compound as non-corrosive, highlights respiratory irritation. Conduct tiered toxicity assays (e.g., zebrafish embryo models) to confirm acute hazards.

Propiedades

IUPAC Name |

4-(4-nitrophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c14-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)15(16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNRKJHCHMIMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168938 | |

| Record name | Benzonitrile, 4-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17076-68-5 | |

| Record name | Benzonitrile, 4-(4-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017076685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.